![molecular formula C14H12N2 B183159 2-(4-Methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-60-5](/img/structure/B183159.png)
2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyridine is a chemical compound with the molecular formula C15H14N2 . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-methylimidazo[1,2-a]pyridine was synthesized from 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, which reacted with sodium methoxide .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . Additionally, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Materials Science: Optoelectronic Devices
This class of aromatic heterocycles shows great potential in materials science, particularly in the development of optoelectronic devices. These devices are crucial for various technologies, including solar cells, light-emitting diodes (LEDs), and photodetectors .
Materials Science: Sensors
Imidazo[1,2-a]pyridine derivatives are also utilized in creating sensors. These sensors can be applied in environmental monitoring, medical diagnostics, and industrial process control due to their sensitivity and selectivity .
Pharmaceuticals: Anti-Cancer Drugs
In the pharmaceutical field, these compounds have been explored for their potential as anti-cancer drugs. Their ability to interact with biological targets makes them promising candidates for therapeutic applications .
Imaging: Emitters for Confocal Microscopy
These derivatives serve as emitters for confocal microscopy and imaging. This application is essential for biological research, allowing scientists to visualize cells and molecular structures with high resolution .
Pharmaceuticals: Biological Activities
Numerous imidazo[1,2-a]pyridine derivatives are significant as pharmaceuticals due to their varied biological activities. Some notable clinical examples include fasiplon and divaplon, which have shown remarkable effects .
Green Chemistry: Efficient Synthesis
The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research area. Imidazo[1,2-a]pyridine derivatives play a role in this field by providing efficient synthesis methods that align with green chemistry principles .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is the KRAS G12C protein, a key player in certain types of cancer . This compound has been explored for its potential as a covalent inhibitor, specifically targeting this protein .
Mode of Action
2-(4-Methylphenyl)imidazo[1,2-a]pyridine interacts with its targets through a covalent bond, a strong form of chemical bond that ensures a stable interaction . This interaction leads to the inhibition of the target protein, disrupting its normal function and potentially leading to the death of cancer cells .
Biochemical Pathways
Given its target, it likely impacts pathways related to cell growth and proliferation, particularly in cancer cells with the kras g12c mutation .
Result of Action
The primary result of the action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine is the inhibition of the KRAS G12C protein, leading to a potential decrease in the growth and proliferation of cancer cells . This makes it a promising lead compound for the treatment of intractable cancers .
Action Environment
The action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the reaction is carried out in water or a water-containing solvent, making the method green and environment-friendly . .
properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDVZKOLMCTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388865 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65964-60-5 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does zolpidem exert its hypnotic effects within the brain?
A1: Zolpidem interacts with the benzodiazepine recognition site on the GABAA receptor complex in the brain. [, ] This interaction enhances the effects of GABA, an inhibitory neurotransmitter, leading to neuronal inhibition and ultimately promoting sedation and sleep. [] Notably, zolpidem displays selectivity towards specific subtypes of GABA receptors, contributing to its hypnotic effects with fewer side effects compared to some benzodiazepines. []
Q2: How is zolpidem distributed within the brain, and how does this relate to its duration of action?
A2: Following administration, zolpidem rapidly reaches the brain, with concentrations reaching 30-50% of plasma levels within a short timeframe. [] It exhibits a relatively homogenous distribution across brain regions. [] Both absorption and elimination from the brain are rapid, paralleling its plasma pharmacokinetics. [] This rapid kinetic profile aligns with zolpidem's quick onset and short duration of action as a hypnotic agent. []
Q3: Does zolpidem impact different types of GABAergic neurons in the brain equally?
A3: Research indicates that zolpidem might have differential effects on distinct GABAergic neuron populations within the thalamus, a brain region critical for sleep regulation. Studies show zolpidem exhibits a stronger modulatory effect on synaptic GABAA receptors in thalamocortical relay neurons compared to those in neurons of the reticular thalamic nucleus (RTN). [] Conversely, eszopiclone, another hypnotic drug, demonstrates higher efficacy at synaptic GABAA receptors in RTN neurons. [] This suggests that subtle differences in the pharmacological profiles of hypnotic drugs might contribute to variations in their clinical effects.
Q4: Can zolpidem levels be measured in biological samples, and how long after ingestion is it detectable?
A4: A specific and sensitive radioimmunoassay has been developed to detect zolpidem and its metabolites in urine and serum samples. [] This assay allows for the pre-screening of forensic and emergency samples and is capable of detecting zolpidem up to 48 hours after a 10 mg oral dose. [] This underscores the importance of analytical methods in monitoring drug levels and understanding their pharmacokinetic profiles.
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